molecular formula C8H7F3O B3013198 2-Methyl-4-(trifluoromethyl)phenol CAS No. 77227-90-8

2-Methyl-4-(trifluoromethyl)phenol

Cat. No.: B3013198
CAS No.: 77227-90-8
M. Wt: 176.138
InChI Key: NBZPDMNDTOEKMG-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenol ring, along with a methyl group (-CH3) at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenol with methylating agents under specific conditions. For instance, the reaction of 4-(trifluoromethyl)phenol with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One method involves the use of chlorosilane and bromotrifluoromethane to form trifluoromethylsilane, which is then reacted with benzoquinone in the presence of a catalyst to produce 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is subsequently reduced by zinc powder to yield this compound with a yield of 71% .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the ortho position.

    2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of a methyl group.

    4-Hydroxybenzotrifluoride: Another name for 4-(trifluoromethyl)phenol, highlighting its trifluoromethyl group.

Uniqueness

2-Methyl-4-(trifluoromethyl)phenol is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenol ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry and industry .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPDMNDTOEKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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